Empagliflozin R-Furanose can be synthesized through various organic methods. One notable synthesis involves the reaction of a specific furan derivative with a chlorinated phenyl compound in the presence of a base. This process typically requires careful control of reaction conditions to ensure the desired stereochemistry and purity of the final product . The synthesis may also involve multiple steps, including protection and deprotection of functional groups to maintain the integrity of sensitive moieties throughout the reaction sequence.
The molecular formula for Empagliflozin R-Furanose is , with a molecular weight of 450.91 g/mol . The structure features multiple hydroxyl groups and a furan ring, which contribute to its biological activity.
Empagliflozin R-Furanose participates in several chemical reactions typical for organic compounds with hydroxyl and ether functionalities. These include:
These reactions can be performed under various conditions depending on the desired outcome. For instance, oxidation may require oxidizing agents like potassium permanganate or chromium trioxide.
Empagliflozin R-Furanose primarily acts by inhibiting sodium-glucose cotransporter 2 in the proximal renal tubules. This inhibition leads to decreased glucose reabsorption and increased urinary glucose excretion, effectively lowering blood glucose levels in patients with type II diabetes.
Empagliflozin R-Furanose exhibits several notable physical and chemical properties:
Relevant analytical data includes nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) for purity assessment .
Empagliflozin R-Furanose is primarily utilized in scientific research related to diabetes treatment. Its applications include:
This compound plays a crucial role in advancing therapeutic strategies for managing type II diabetes, contributing to improved patient outcomes through enhanced glucose regulation.
The furanose ring exhibits dynamic pseudorotation, oscillating between North (N) and South (S) conformers via Eastern (E) or Western (W) transition states. Unlike pyranoses, furanose rings lack rigid chair conformations, leading to complex stereodynamic behavior. In Empagliflozin R-Furanose, this manifests as:
Table 1: Furanose Conformational Stability Factors
Factor | Impact on Stability | Mitigation Strategy |
---|---|---|
Vicinal Hydroxyl Orientation | Syn-OH groups (ribose/lyxose) destabilize E/W conformers via steric clashes | Prefer anti-configured substrates (e.g., arabinose) |
Anomeric Effect | Absence destabilizes W conformers in α-anomers, increasing E-state population | Optimize protecting groups to leverage stereoelectronic effects |
Solvation Effects | Polar solvents stabilize high-energy conformers, exacerbating pseudorotation | Use low-polarity solvents for critical steps |
The (S)-tetrahydrofuran-3-yloxy benzyl moiety is synthesized via enantioselective catalysis. Key approaches include:
Optimization focuses on avoiding traditional resolution. Boehringer Ingelheim’s process uses commercial (S)-tetrahydrofuran-3-ol (44), coupled via SNAr with ketone 38 (Scheme 8 of [3]) [3].
Friedel-Crafts acylation anchors the chlorophenyl moiety, but regioselectivity challenges arise:
Table 2: Benzylation Optimization Comparison
Synthetic Route | Reagent for Acylation | Protecting Group | Yield | Regioselectivity |
---|---|---|---|---|
Discovery (Scheme 7) | 2-Chloro-5-bromobenzoyl chloride | Methyl | 72% | Moderate |
Process (Scheme 8) | 2-Chloro-5-iodobenzoyl chloride | TBS | 89% | High |
The (R)-1,2-dihydroxyethyl sidechain installation involves competing pathways:
Optimization requires strict control of:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1